

# electronic band structure of single-crystal germanium

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## Compound of Interest

Compound Name: **GERMANIUM**

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An In-depth Technical Guide to the Electronic Band Structure of Single-Crystal **Germanium**

## Introduction

**Germanium** (Ge), a group IV semiconductor, holds a significant position in the history and future of solid-state electronics. Its electronic band structure—the relationship between the energy and momentum of its electrons—dictates its fundamental electronic and optical properties. Single-crystal **germanium** possesses a diamond cubic lattice structure.<sup>[1][2]</sup> Understanding its band structure is crucial for researchers and scientists, particularly in the design and optimization of electronic and optoelectronic devices. **Germanium** is an indirect bandgap semiconductor, a feature that profoundly influences its behavior and applications.<sup>[3]</sup> <sup>[4]</sup> This guide provides a comprehensive overview of **germanium**'s electronic band structure, supported by quantitative data, detailed experimental protocols, and logical visualizations.

## Core Electronic Properties and Band Structure Parameters

The electronic behavior of **germanium** is defined by several key parameters derived from its band structure. The valence band maximum is located at the center of the Brillouin zone ( $\Gamma$  point), while the conduction band has its minimum at the L point, along the  $\langle 111 \rangle$  direction.<sup>[5]</sup> <sup>[6]</sup> This disparity in momentum space between the highest valence band state and the lowest conduction band state is what characterizes **germanium** as an indirect gap semiconductor.

# Data Presentation: Key Parameters of Single-Crystal Germanium

The following tables summarize the essential quantitative data related to the electronic structure of single-crystal **germanium** at or near room temperature (300 K), unless otherwise specified.

Table 1: Crystal and Band Gap Properties

Parameter	Value	Reference
Crystal Structure	Diamond Cubic	[1][2]
Lattice Constant	5.658 Å (565.75 pm)	[1][7][8]
Indirect Band Gap (Eg, L-Γ)	0.661 eV	[9]
Direct Band Gap (EΓ1, Γ-Γ)	0.80 eV	[9]
Spin-Orbit Splitting Energy (Δso)	0.29 eV	[3][9]
Dielectric Constant	16.2	[1][8]

Table 2: Effective Masses of Charge Carriers

The effective mass ( $m^*$ ) is a crucial parameter that describes how electrons and holes respond to external forces and is determined by the curvature of the energy bands.[10] It is typically expressed as a multiple of the free electron rest mass ( $m_0$ ).

Carrier	Type	Effective Mass ( $m/m_0$ )	Reference(s)
Electron	Longitudinal (ml)	1.6	<a href="#">[8]</a>
Transverse (mt)	0.08	<a href="#">[8]</a>	
Density of States (mc)	0.22	<a href="#">[9]</a>	
Hole	Heavy (mhh)	0.33	<a href="#">[8]</a>
Light (mlhh*)	0.043	<a href="#">[8]</a>	
Strained Ge (Engineered)	~0.054	<a href="#">[11]</a>	

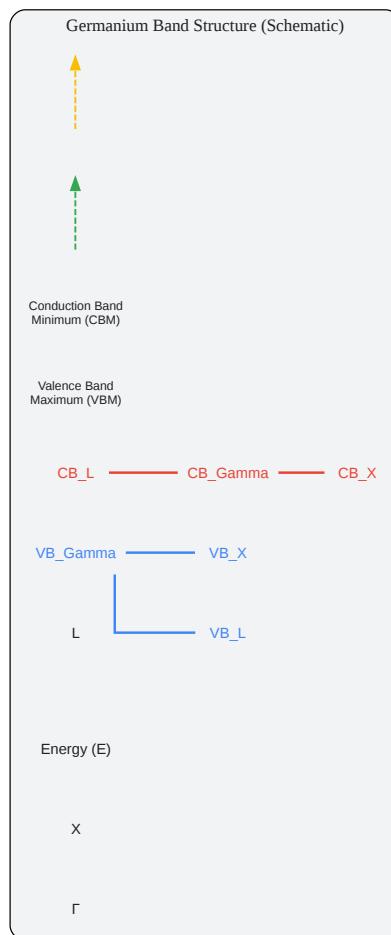
Table 3: Deformation Potentials

Deformation potentials describe how the energy bands shift in response to mechanical strain, a critical factor in strained-**germanium** devices.

Parameter	Symbol	Value (eV)	Reference(s)
Hydrostatic (Direct Gap)	a	-9.1 ± 0.3	<a href="#">[12]</a>
Shear (Valence Band)	b	-2.32 ± 0.06	<a href="#">[12]</a>
D <sub>u</sub>		3.14 ± 0.20	<a href="#">[13]</a>
D <sub>u'</sub>		4.00 ± 0.20	<a href="#">[13]</a>

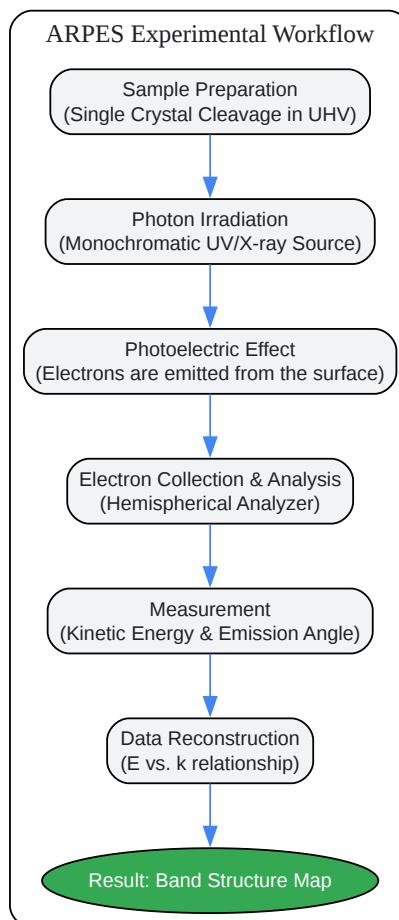
## Visualizing the Band Structure and Experimental Workflow

Diagrams are essential for conceptualizing the complex relationships within the electronic band structure and the processes used to measure it.



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Caption: Schematic of **Germanium**'s electronic band structure.



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